molecular formula C15H16N4O5 B11070824 4-(4-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11070824
M. Wt: 332.31 g/mol
InChI Key: MNUVZOIBRKECTA-UHFFFAOYSA-N
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Description

4-{4-[(4-METHYL-3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is an organic compound with the molecular formula C15H16N4O5 It is a complex molecule that features a pyrazole ring, a butanoic acid moiety, and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-METHYL-3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-METHYL-3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl chloride can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Amines, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Reduction: 4-{4-[(4-METHYL-3-AMINOBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

4-{4-[(4-METHYL-3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(4-METHYL-3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The pyrazole ring and butanoic acid moiety may also play roles in binding to molecular targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-METHYL-3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its combination of a nitrobenzoyl group, a pyrazole ring, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

4-[4-[(4-methyl-3-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C15H16N4O5/c1-10-4-5-11(7-13(10)19(23)24)15(22)17-12-8-16-18(9-12)6-2-3-14(20)21/h4-5,7-9H,2-3,6H2,1H3,(H,17,22)(H,20,21)

InChI Key

MNUVZOIBRKECTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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